N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide
CAS No.: 2320861-16-1
Cat. No.: VC4156885
Molecular Formula: C14H27NO3S
Molecular Weight: 289.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320861-16-1 |
|---|---|
| Molecular Formula | C14H27NO3S |
| Molecular Weight | 289.43 |
| IUPAC Name | N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3,3-dimethylbutanamide |
| Standard InChI | InChI=1S/C14H27NO3S/c1-13(2,3)10-12(17)15-11-14(18-7-6-16)4-8-19-9-5-14/h16H,4-11H2,1-3H3,(H,15,17) |
| Standard InChI Key | OISLHNDSXJXXSE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CC(=O)NCC1(CCSCC1)OCCO |
Introduction
Molecular Formula and Weight
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Molecular Formula: Not explicitly provided for this specific compound but can be inferred from its name.
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Molecular Weight: Estimated based on similar compounds to be in the range of ~300–400 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While exact protocols are not available for this specific molecule, related compounds with tetrahydrothiopyran cores are synthesized through:
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Ring Formation: Cyclization reactions to form the tetrahydrothiopyran ring.
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Functional Group Modification: Introduction of hydroxyethoxy substituents using alkylation or etherification reactions.
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Amide Formation: Reaction of an amine precursor with a carboxylic acid derivative (e.g., acid chloride or anhydride) to yield the butanamide group.
Reaction Conditions
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Controlled temperatures and specific solvents (e.g., dichloromethane, dimethylformamide) are often required.
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Catalysts such as pyridine or triethylamine may be used to enhance reaction efficiency.
Applications
This compound's structural features suggest it may have potential applications in various scientific fields:
Medicinal Chemistry
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The tetrahydrothiopyran ring is commonly found in bioactive molecules, making this compound a candidate for drug discovery efforts.
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The hydroxyethoxy group may enhance solubility and bioavailability, while the amide functionality could interact with biological targets such as enzymes or receptors.
Materials Science
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Compounds with similar structures have been explored as building blocks for functional materials, including polymers and nanomaterials.
Biological Activity
While specific biological studies on this compound are unavailable, related thiopyran derivatives have demonstrated:
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Enzyme inhibitory properties.
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Potential antibacterial or antifungal activity due to their sulfonamide-like structures.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-methylbenzenesulfonamide | C₁₂H₁₉N₃O₄S | ~337.5 | Contains a sulfonamide group; studied for antibacterial properties and enzyme inhibition. |
| N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide | C15H19F3N2O3S | ~384.5 | Features a trifluoromethyl group; enhances solubility and biological activity. |
Research Outlook
Further studies are required to:
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Characterize the compound fully using techniques such as NMR spectroscopy, mass spectrometry, and IR analysis.
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Evaluate its biological activity through in vitro and in vivo assays.
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Explore its synthetic versatility by modifying substituents on the thiopyran or amide groups.
This compound exemplifies the intersection of organic synthesis and potential pharmacological applications, warranting further investigation into its properties and uses.
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